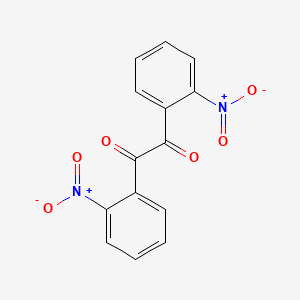
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde: is an organic compound with a complex structure characterized by multiple methyl groups and a tetrahydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable anthracene derivative with reagents that introduce the aldehyde group and the tetramethyl substitution. For example, a solution of a precursor compound and hexamethylenetetramine in acetic acid can be heated to induce the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine:
Industry: In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is unique due to its specific combination of a tetrahydroanthracene core with multiple methyl groups and an aldehyde functional group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
161915-38-4 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydroanthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H22O/c1-18(2)7-8-19(3,4)17-11-15-9-13(12-20)5-6-14(15)10-16(17)18/h5-6,9-12H,7-8H2,1-4H3 |
InChI Key |
IDJHMFAXHIFSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


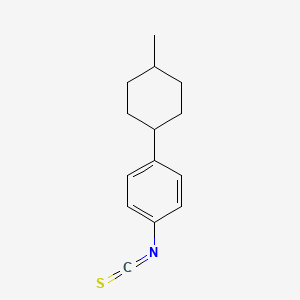
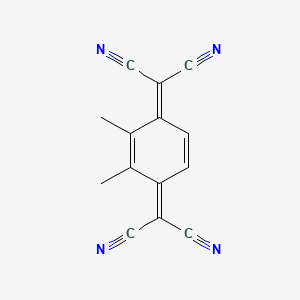
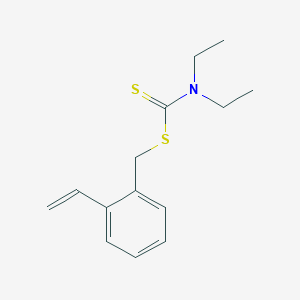
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
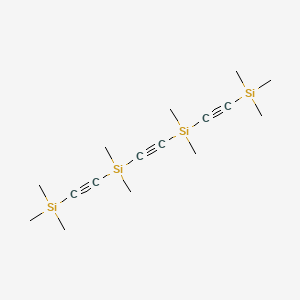
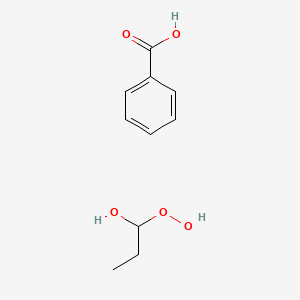
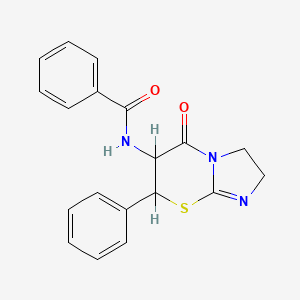
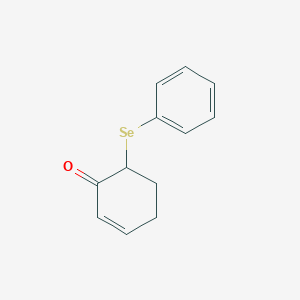

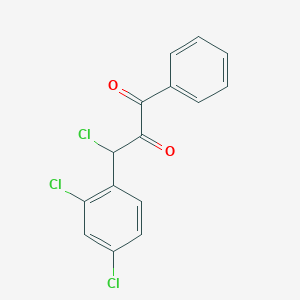
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
